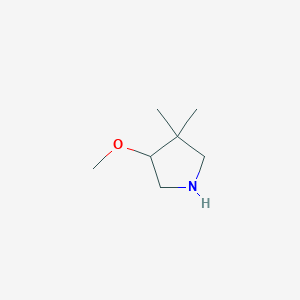
2-(3,3-Difluoropiperidin-1-yl)acetic acid
Overview
Description
2-(3,3-Difluoropiperidin-1-yl)acetic acid is a chemical compound with the formula C7H11F2NO2 and a molecular weight of 179.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3,3-Difluoropiperidin-1-yl)acetic acid can be represented by the SMILES notation: O=C(O)CN(CCC1)CC1(F)F .Physical And Chemical Properties Analysis
2-(3,3-Difluoropiperidin-1-yl)acetic acid is a solid substance . Its molecular weight is 179.16 .Scientific Research Applications
Piperidine Derivatives
“2-(3,3-Difluoropiperidin-1-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “2-(3,3-Difluoropiperidin-1-yl)acetic acid”, being a piperidine derivative, could potentially be used in drug design.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “2-(3,3-Difluoropiperidin-1-yl)acetic acid” could potentially be used as a substrate for the synthesis of biologically active piperidines .
Pharmaceutical Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Therefore, “2-(3,3-Difluoropiperidin-1-yl)acetic acid” could potentially have pharmaceutical applications.
Life Science Research
Given the importance of piperidine derivatives in various fields of science, “2-(3,3-Difluoropiperidin-1-yl)acetic acid” could potentially be used in life science research .
properties
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCZGFDNELOHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropiperidin-1-yl)acetic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)